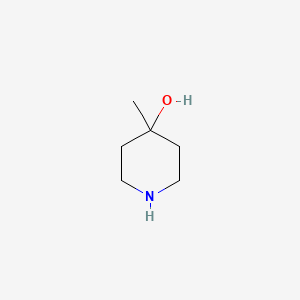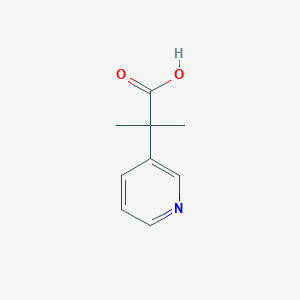
2-Methyl-2-(3-pyridinyl)propanoic acid
Descripción general
Descripción
2-Methyl-2-(3-pyridinyl)propanoic acid, also known as 2-Methyl-2-(pyridin-3-yl)propanoic acid, is a chemical compound with the CAS Number: 169253-35-4 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-methyl-2-(pyridin-3-yl)propanoic acid . It is a solid substance at room temperature .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis
The InChI code for 2-Methyl-2-(3-pyridinyl)propanoic acid is 1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) . The InChI key is KKTMNUCQFGXDNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of 2-Methyl-2-(3-pyridinyl)propanoic acid is 296.5±15.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
2-Methyl-2-(3-pyridinyl)propanoic acid serves as a key starting material in the stereoselective synthesis of compounds with significant pharmacological activities. For instance, an efficient synthesis pathway has been developed for producing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a precursor to RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This synthesis employs a novel procedure combining formic acid and triethylsilane for the removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).
Reactions with Nucleophiles
The compound is also instrumental in studies involving its reactions with various nucleophiles. Research has shown that heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates, derived from pyridinecarboxaldehydes, can undergo multiple reactions forming diverse compounds. These findings are crucial for understanding the chemical behavior of pyridine derivatives and exploring their potential applications in organic synthesis (Agarwal & Knaus, 1985).
Catalysis and Surface Chemistry
Moreover, the compound's derivatives have been evaluated for their catalytic properties, particularly in the context of acid–base catalysts. By studying different organic reactions, researchers have been able to correlate the catalytic activity of various oxide catalysts with their acid–base properties. This research aids in the development of more efficient catalysts for industrial applications (Aramendía et al., 1999).
Inhibition Studies
Additionally, esters of 3-pyridylacetic acid, closely related to 2-Methyl-2-(3-pyridinyl)propanoic acid, have shown potent inhibition of specific enzymes with applications in the treatment of hormone-dependent cancers. This demonstrates the compound's potential in the development of therapeutic agents (Rowlands et al., 1995).
Chemical Kinetics and Metabolism Studies
The study of the compound's metabolism and its kinetics provides insights into its behavior under various conditions. For example, research into the pyrolysis of methyl propanoate derivatives offers valuable data on reaction mechanisms and kinetics, which can be applied to optimize industrial processes (Farooq et al., 2014).
Safety And Hazards
Direcciones Futuras
The compound 3-Pyridinepropionic acid, which is structurally similar to 2-Methyl-2-(3-pyridinyl)propanoic acid, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . It has also been used in the hydrothermal synthesis of coordination polymers . These uses suggest potential future directions for the study and application of 2-Methyl-2-(3-pyridinyl)propanoic acid.
Propiedades
IUPAC Name |
2-methyl-2-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNUCQFGXDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-pyridinyl)propanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


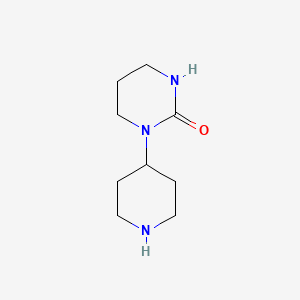
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)


![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)


![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
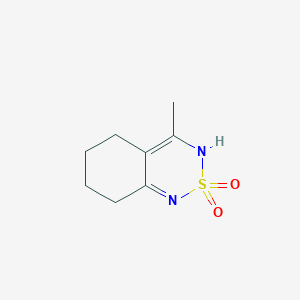
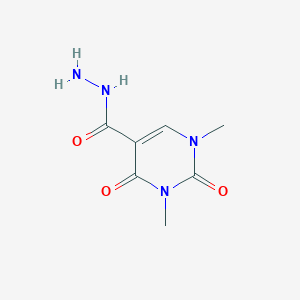
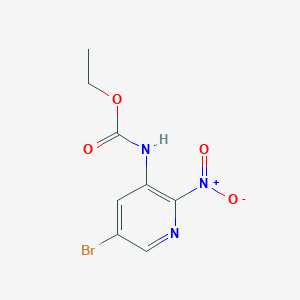
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)
